2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide
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Overview
Description
2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide typically involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions involve heating the reactants in a microwave at 140°C for a short duration, which facilitates the formation of the desired product through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is efficient and can be adapted for large-scale synthesis by optimizing the reaction conditions and using appropriate microwave reactors .
Chemical Reactions Analysis
Types of Reactions
2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can have different biological activities and properties .
Scientific Research Applications
2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the ERK signaling pathway by reducing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine scaffold and exhibits comparable biological activities.
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Another related compound with similar structural features and applications.
Uniqueness
2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its ability to inhibit multiple targets in the ERK signaling pathway makes it a valuable compound for developing new anticancer therapies .
Properties
CAS No. |
88373-93-7 |
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Molecular Formula |
C10H13N5O2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide |
InChI |
InChI=1S/C10H13N5O2/c1-2-3-11-8(16)4-7-5-9(17)15-10(14-7)12-6-13-15/h5-6H,2-4H2,1H3,(H,11,16)(H,12,13,14) |
InChI Key |
NWGUXHHYZJLBHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CC1=CC(=O)N2C(=N1)N=CN2 |
Origin of Product |
United States |
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